2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one

Lipophilicity Drug-likeness Solubility

2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one (CAS 344259-15-0) is a heterocyclic pyridazinone derivative featuring a primary amine terminated C2 side chain at N-2 and a methyl substituent at C-6. It carries a molecular weight of 153.18 g/mol, a predicted LogP of 0.21, and a polar surface area (PSA) of 60.91 Ų, placing it in a favorable region for CNS drug-likeness and aqueous solubility relative to higher molecular weight C6-aryl analogs.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 344259-15-0
Cat. No. B1355131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one
CAS344259-15-0
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CCN
InChIInChI=1S/C7H11N3O/c1-6-2-3-7(11)10(9-6)5-4-8/h2-3H,4-5,8H2,1H3
InChIKeyCOWPKEBMVDXJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one (CAS 344259-15-0): Procurement-Ready Building Block Profile


2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one (CAS 344259-15-0) is a heterocyclic pyridazinone derivative featuring a primary amine terminated C2 side chain at N-2 and a methyl substituent at C-6 . It carries a molecular weight of 153.18 g/mol, a predicted LogP of 0.21, and a polar surface area (PSA) of 60.91 Ų, placing it in a favorable region for CNS drug-likeness and aqueous solubility relative to higher molecular weight C6-aryl analogs . The compound functions as a versatile small molecule scaffold and is cited as a key synthetic intermediate en route to antisecretory and antiulcer agents .

Why 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one Cannot Be Replaced by Other N-2 Aminoethyl Pyridazinones Without Losing Specificity


Although a range of 2-(2‑aminoethyl)-substituted pyridazinones share a common N-2 side chain, the C-6 substituent dramatically alters the scaffold’s physicochemical properties and synthetic utility. The methyl congener (CAS 344259-15-0) provides a minimal steric and electronic footprint (LogP 0.21) compared to the phenyl (LogP 1.57) or trifluoromethyl analogs, directly impacting aqueous solubility, partitioning behavior during reaction work-ups, and downstream drug-likeness of elaborated products . Moreover, the 6‑methyl group was specifically employed in the foundational antiulcer SAR studies to probe the electronic and steric requirements at the C-6 position, establishing this derivative as the reference building block for that class of bioactive molecules [1]. Swapping to a bulkier C‑6 aryl or electron‑withdrawing group would negate the well‑defined structure–activity landscape that has been built around this scaffold.

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one vs. Closest Analogs


Predicted LogP Comparison: Methyl vs. Phenyl C-6 Substituent Impacts Lipophilicity by Over 1 Log Unit

The C-6 methyl group of the target compound confers a substantially lower predicted LogP (0.21) compared to the unsubstituted phenyl analog (LogP 1.57), representing a 1.36 log unit reduction in lipophilicity. This difference translates to a theoretical ~23‑fold higher aqueous solubility for the methyl derivative, a critical factor for aqueous-phase reactions, preparative chromatography, and the oral bioavailability of downstream drug candidates . Both compounds share an identical predicted PSA of 60.91 Ų, indicating that the solubility advantage arises purely from the hydrophobic contribution of the phenyl ring without altering hydrogen-bonding capacity.

Lipophilicity Drug-likeness Solubility Physicochemical profiling

Molecular Weight Advantage of Methyl Analog Relative to Aryl-Substituted Congeners

With a molecular weight of 153.18 Da, the target methyl-substituted compound is 40–52% lighter than its 6‑phenyl (215.25 Da) and 6‑(4‑fluorophenyl) (233.24 Da) counterparts . In fragment‑based drug discovery and combinatorial library design, every atom counts: the methyl derivative adds only 15 Da beyond the core pyridazinone, preserving fragment‑like character and leaving ample mass budget for subsequent derivatization without exceeding the Lipinski Rule-of-Five 500 Da threshold.

Fragment-like properties Lead-likeness Combinatorial chemistry Building block selection

Proven Utility as Key Intermediate in Antiulcer Agent Synthesis (J. Med. Chem. 1983 Scaffold Series)

The foundational 1983 J. Med. Chem. study by Yamada et al. systematically evaluated a series of 2‑[ω‑(thioureido)alkyl]‑ and 2‑[ω‑(cyanoguanidino)alkyl]‑3(2H)‑pyridazinones, all constructed from 2‑(ω‑aminoalkyl)‑6‑methylpyridazin‑3(2H)‑one intermediates [1]. The authors established that the 6‑methyl group, in conjunction with a four‑carbon linker and a thiourea/cyanoguanidine terminus, was required for optimal antisecretory activity in the pylorus‑ligated rat model. The lead compounds (e.g., 24, 26, 38, 61, 62, 65, 75, 85, 86) demonstrated potent dose‑dependent gastric acid suppression without histamine H2‑receptor antagonism, a mechanistic differentiation from cimetidine‑like agents [1]. The 6‑methyl building block is therefore the validated entry point into a well‑characterized SAR series, whereas 6‑aryl or 6‑haloalkyl analogs have not been subjected to the same rigorous in‑vivo antiulcer profiling.

Antiulcer agents Antisecretory activity Thiourea derivatives Cyanoguanidine derivatives

Primary Amine Handle Enables Convergent Derivatization with Controlled Reactivity

The terminal primary amine of the N‑2 aminoethyl side chain provides a reactive handle that supports a broad set of bioconjugation and library chemistry reactions (e.g., HATU‑mediated amide bond formation, reductive amination with diverse aldehydes, thiourea formation with isothiocyanates) [1]. The predicted pKa of the conjugate acid is 8.81 , ensuring that the amine remains predominantly protonated at physiological pH for salt‑bridging interactions, while remaining sufficiently nucleophilic for coupling reactions under standard mildly basic conditions (pH ~8–9). By contrast, 6‑phenyl or 6‑trifluoromethyl analogs with identical N‑2 aminoethyl chains share the same reactive chemistry, but the extensive in‑vivo SAR knowledge base derived from the 6‑methyl series provides a unique roadmap for productive derivatization strategies.

Bioconjugation Amide coupling Reductive amination Parallel synthesis

Where 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one is the Scientifically Justifiable Choice


Antiulcer Drug Discovery and Lead Optimization Programs

For research groups pursuing gastric antisecretory/antiulcer agents, the 6‑methyl building block is the only N‑2 aminoethyl pyridazinone scaffold with published in‑vivo efficacy data [1]. The J. Med. Chem. 1983 study provides a quantitative SAR framework (linker length, terminal functional group, C‑6 electronic effects) that can be systematically exploited to design next‑generation analogs with improved potency or pharmacokinetics [1]. Procurement of this specific intermediate reduces the risk of investing synthesis resources into compounds that lack a clear biological rationale, as would be the case with 6‑aryl or 6‑haloalkyl alternatives where antiulcer activity is unproven.

Fragment‑Based Screening and Combinatorial Library Construction

The low molecular weight (153.18 Da), favorable LogP (0.21), and balanced PSA (60.91 Ų) of the methyl derivative place it squarely within fragment‑like property space [1]. As a building block, it contributes the minimal mass and lipophilicity needed to anchor a pyridazinone core, leaving substantial room for diversity element addition without violating lead‑likeness criteria. The equivalent phenyl (215 Da, LogP 1.57) or trifluoromethyl (207 Da, LogP estimated >1.5) analogs are less fragment‑like and may prematurely drive elaborated libraries toward higher logP and molecular weight .

Medicinal Chemistry Education and Reproducible Laboratory Protocols

For academic medicinal chemistry courses or new laboratory staff training, the 6‑methyl pyridazinone building block is the optimal choice because its synthesis and derivatization are fully detailed in a seminal, readily accessible publication [1]. This ensures experimental reproducibility and provides a benchmark dataset (yields, purification methods, biological assay conditions) against which student or trainee results can be compared, a key consideration for procurement by teaching institutions.

Computational Chemistry and Metabolism Prediction Studies

The predicted pKa (8.81) and LogP (0.21) of the target compound serve as baseline parameters for building in‑silico models of gastric absorption and distribution [1]. Because the extensive in‑vivo data on the derived antiulcer agents are available, computational chemists can use this scaffold as a calibration point for physiologically based pharmacokinetic (PBPK) modeling of pyridazinone‑based drugs, a use case not supported by the less‑characterized aryl or haloalkyl analogs.

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